molecular formula C7H16O2 B6250817 (3R)-3-methylhexane-1,6-diol CAS No. 130375-96-1

(3R)-3-methylhexane-1,6-diol

Cat. No. B6250817
CAS RN: 130375-96-1
M. Wt: 132.2
InChI Key:
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Description

(3R)-3-methylhexane-1,6-diol, also known as 3-methyl-1,6-hexanediol or 3-methylhexane-1,6-diol (3MHD), is a natural compound that is produced by the metabolism of certain organisms. It is a colorless, water-soluble liquid with a mild odor and a bitter taste. It is an important intermediate in the production of a variety of organic compounds, including polyols, polyurethanes, and polyesters. 3MHD has also been used in the synthesis of other compounds, such as aldehydes, ketones, and alcohols. In addition, 3MHD has been investigated for its potential applications in medicine and other areas.

Scientific Research Applications

3MHD has been used in a variety of scientific research applications, including the synthesis of organic compounds, the production of polymers, and the study of enzyme reactions. In addition, 3MHD has been used in the synthesis of aldehydes, ketones, and alcohols. 3MHD has been investigated for its potential applications in medicine and other areas, such as the production of biofuels. 3MHD has also been used in the study of enzyme reactions, as it is a substrate for several enzymes, including glucose oxidase and alcohol dehydrogenase.

Mechanism of Action

The mechanism of action of 3MHD is not fully understood. It is known, however, that 3MHD is a substrate for several enzymes, including glucose oxidase and alcohol dehydrogenase. Glucose oxidase catalyzes the oxidation of glucose to gluconic acid, while alcohol dehydrogenase catalyzes the oxidation of alcohols to aldehydes or ketones. It is believed that 3MHD may act as an electron donor in the oxidation of certain substrates, such as glucose and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MHD are not well understood. However, it has been shown to be an electron donor in the oxidation of certain substrates, such as glucose and alcohols. In addition, 3MHD has been shown to be an inhibitor of the enzyme alcohol dehydrogenase. It is believed that 3MHD may act as an antioxidant and may play a role in the regulation of cell metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 3MHD in laboratory experiments include its low cost, its water solubility, and its mild odor and taste. In addition, 3MHD is an electron donor in the oxidation of certain substrates, such as glucose and alcohols, and is an inhibitor of the enzyme alcohol dehydrogenase. The limitations of using 3MHD in laboratory experiments include its potential toxicity, its reactivity with certain chemicals, and its potential to form explosive mixtures with air.

Future Directions

There are a number of potential future directions for the use of 3MHD in scientific research. These include the development of new synthetic methods for the production of 3MHD, the investigation of its potential applications in medicine and other areas, and the study of its biochemical and physiological effects. In addition, further research into the mechanism of action of 3MHD and its potential toxicity is needed. Finally, further research into the use of 3MHD in the production of biofuels is also needed.

Synthesis Methods

3MHD can be synthesized in a variety of ways, including the use of catalytic hydrogenation of 3-methyl-1,5-hexanediol, the use of chemical oxidation of 3-methyl-1,5-hexanediol, and the use of enzymatic oxidation of 3-methyl-1,5-hexanediol. In the catalytic hydrogenation process, 3-methyl-1,5-hexanediol is reacted with hydrogen gas in the presence of a catalyst, such as palladium or nickel, at high temperatures and pressures. The reaction is exothermic and yields 3MHD. In the chemical oxidation process, 3-methyl-1,5-hexanediol is reacted with an oxidizing agent, such as potassium permanganate, at room temperature. The reaction is endothermic and yields 3MHD. In the enzymatic oxidation process, 3-methyl-1,5-hexanediol is reacted with an enzyme, such as glucose oxidase, at room temperature. The reaction is endothermic and yields 3MHD.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-methylhexane-1,6-diol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methylhex-1-ene", "Sodium borohydride", "Hydrogen chloride", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 3-methylhex-1-ene is reacted with sodium borohydride in the presence of a suitable solvent to yield (3R)-3-methylhexan-1-ol.", "Step 2: (3R)-3-methylhexan-1-ol is treated with hydrogen chloride gas in the presence of a suitable solvent to yield (3R)-3-methylhexan-1-ol hydrochloride.", "Step 3: (3R)-3-methylhexan-1-ol hydrochloride is treated with sodium hydroxide to yield (3R)-3-methylhexan-1-ol.", "Step 4: (3R)-3-methylhexan-1-ol is hydrogenated in the presence of palladium on carbon catalyst to yield (3R)-3-methylhexane-1,6-diol." ] }

CAS RN

130375-96-1

Product Name

(3R)-3-methylhexane-1,6-diol

Molecular Formula

C7H16O2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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